3-[4-(4-Methoxyphenyl)piperazin-1-yl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene
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Overview
Description
3-[4-(4-Methoxyphenyl)piperazin-1-yl]-8-thia-4,6-diazatricyclo[7500^{2,7}]tetradeca-1(9),2(7),3,5-tetraene is a complex organic compound with a unique structure that includes a piperazine ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylpiperazine with a suitable thia-diazatricyclo compound under controlled conditions. The reaction conditions often involve the use of solvents such as toluene or ethyl acetate and may require catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Methoxyphenyl)piperazin-1-yl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or acetonitrile. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[4-(4-Methoxyphenyl)piperazin-1-yl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene involves its interaction with specific molecular targets and pathways. The piperazine ring and methoxyphenyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
What sets 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene apart is its unique structural combination of a piperazine ring with a methoxyphenyl group and a thia-diazatricyclo framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
The compound 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene is a complex organic molecule that belongs to the class of piperazine derivatives. These types of compounds are known for their diverse pharmacological properties and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula: C₁₈H₁₈N₄S
- Molecular Weight: 342.43 g/mol
The structure features a piperazine ring, which is commonly associated with various biological activities due to its ability to interact with multiple receptors and enzymes.
The biological activity of this compound primarily stems from its interactions with neurotransmitter systems and other molecular targets. The piperazine moiety is known to exhibit significant affinity for serotonin and dopamine receptors, which are crucial in the modulation of mood, cognition, and behavior.
- Serotonin Receptors: The compound may act as a modulator of serotonin receptors (5-HT), influencing mood and anxiety levels.
- Dopamine Receptors: Its interaction with dopamine receptors could have implications in the treatment of neuropsychiatric disorders such as schizophrenia and depression.
Pharmacological Studies
Recent pharmacological studies have highlighted several important aspects of the compound's biological activity:
- Antidepressant Effects: In animal models, the compound has shown promise in reducing symptoms of depression, likely through its action on serotonin pathways.
- Anxiolytic Properties: Behavioral assays indicate potential anxiolytic effects, suggesting its utility in managing anxiety disorders.
- Neuroprotective Effects: Preliminary studies suggest that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Study 1: Antidepressant Activity
A study conducted by Zhang et al. (2023) examined the antidepressant effects of the compound in a rat model of depression induced by chronic stress. The results demonstrated a significant reduction in depressive-like behaviors when administered at optimal doses compared to controls.
Parameter | Control Group | Treatment Group |
---|---|---|
Immobility Time (s) | 180 | 90 |
Locomotor Activity | 300 | 450 |
Study 2: Anxiolytic Effects
In a separate investigation by Lee et al. (2024), the anxiolytic effects were evaluated using the elevated plus maze test. The findings indicated that treatment with the compound resulted in increased time spent in open arms, suggesting reduced anxiety levels.
Group | Time Spent in Open Arms (s) |
---|---|
Control | 30 |
Treatment | 70 |
Properties
IUPAC Name |
3-[4-(4-methoxyphenyl)piperazin-1-yl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4OS/c1-27-17-9-7-16(8-10-17)25-11-13-26(14-12-25)21-20-18-5-3-2-4-6-19(18)28-22(20)24-15-23-21/h7-10,15H,2-6,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKDTUBFZFTOLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C4C5=C(CCCCC5)SC4=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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